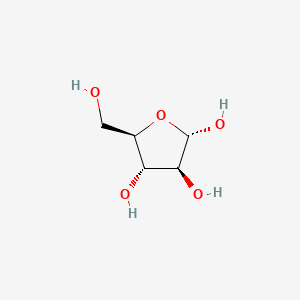

alpha-D-arabinofuranose

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-MBMOQRBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433938 | |

| Record name | alpha-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37388-49-1 | |

| Record name | alpha-D-Arabinofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037388491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-arabinofuranose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | alpha-D-arabinofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-D-ARABINOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE8VI99C5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Structure and Stereochemistry of alpha-D-Arabinofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Arabinofuranose, a five-carbon monosaccharide, is a crucial component of various biopolymers and possesses significant biological relevance. Its furanose ring structure and specific stereochemistry confer unique properties that are of interest to researchers in glycobiology, drug discovery, and materials science. This technical guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of this compound, along with an exploration of its role in biological systems.

Core Structural and Physicochemical Properties

This compound is the furanose (five-membered ring) form of the aldopentose D-arabinose, with the alpha configuration at the anomeric carbon (C1). Its systematic IUPAC name is (2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol[1]. The stereochemistry is defined by the orientation of the hydroxyl groups relative to the plane of the ring.

// Atom nodes O4 [label="O", pos="0,0.8!", color="#EA4335", fontcolor="#FFFFFF"]; C1 [label="C1", pos="1.2,0.4!", fontcolor="#202124"]; C2 [label="C2", pos="1.2,-0.4!", fontcolor="#202124"]; C3 [label="C3", pos="0,-1.2!", fontcolor="#202124"]; C4 [label="C4", pos="-1.2,-0.4!", fontcolor="#202124"]; C5 [label="C5", pos="-2.4,-0.8!", fontcolor="#202124"];

// Substituent nodes OH1 [label="OH (α)", pos="2.2,0.8!", fontcolor="#202124"]; H1 [label="H", pos="1.8,0.0!", fontcolor="#202124"]; OH2 [label="OH", pos="2.2,-0.8!", fontcolor="#202124"]; H2 [label="H", pos="1.8,-0.0!", fontcolor="#202124"]; OH3 [label="OH", pos="0,-2.2!", fontcolor="#202124"]; H3 [label="H", pos="0.6,-1.6!", fontcolor="#202124"]; H4 [label="H", pos="-1.8,-0.8!", fontcolor="#202124"]; CH2OH [label="CH₂OH", pos="-3.6,-0.4!", fontcolor="#202124"]; H5 [label="H", pos="-2.4,-1.8!", fontcolor="#202124"];

// Ring bonds C1 -> O4 [color="#34A853"]; C2 -> C1 [color="#34A853"]; C3 -> C2 [color="#34A853"]; C4 -> C3 [color="#34A853"]; O4 -> C4 [color="#34A853"]; C5 -> C4 [color="#34A853"];

// Substituent bonds C1 -> OH1 [color="#4285F4"]; C1 -> H1 [color="#4285F4", style=dashed]; C2 -> OH2 [color="#4285F4"]; C2 -> H2 [color="#4285F4", style=dashed]; C3 -> OH3 [color="#4285F4"]; C3 -> H3 [color="#4285F4", style=dashed]; C4 -> H4 [color="#4285F4", style=dashed]; C5 -> CH2OH [color="#4285F4"]; C5 -> H5 [color="#4285F4", style=dashed];

} caption: "Haworth projection of this compound."

A summary of key identifiers and physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | (2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | [1] |

| Molecular Formula | C₅H₁₀O₅ | [2] |

| Molecular Weight | 150.13 g/mol | [2] |

| CAS Number | 37388-49-1 | [1] |

| ChEBI ID | CHEBI:145590 | [1] |

| PubChem CID | 9996708 | [1] |

| SMILES | C([C@@H]1--INVALID-LINK--O)O">C@HO)O | [2] |

| InChI Key | HMFHBZSHGGEWLO-MBMOQRBOSA-N | [2] |

| Melting Point | 95 °C | [1] |

| LogP | -2.32 | [1] |

| Solubility | Soluble in water |

Stereochemistry

The stereochemistry of this compound is critical to its biological function. The "D" designation indicates the configuration at the stereocenter furthest from the anomeric carbon (C4), which is analogous to D-glyceraldehyde. The "alpha" designation at the anomeric carbon (C1) signifies that the hydroxyl group is on the opposite side of the ring from the CH₂OH group (at C4).

The furanose ring is not planar and adopts various puckered conformations in solution. The two most common envelope conformations are E (endo) and T (twist), which can be determined using NMR spectroscopy by analyzing coupling constants. The conformational flexibility of the furanose ring is a key determinant of its interaction with enzymes and receptors.

Experimental Protocols

Synthesis of this compound

A common route to obtaining this compound involves the selective protection and deprotection of D-arabinose. A general workflow is outlined below.

1. Per-O-acetylation of D-Arabinose:

-

Protocol: D-arabinose is treated with an excess of acetic anhydride (B1165640) in the presence of a base such as pyridine or sodium acetate[3].

-

Details: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). The per-O-acetylated product is then isolated by extraction and purified by column chromatography.

2. Selective Anomeric Deacetylation:

-

Protocol: The per-O-acetylated D-arabinose is selectively deacetylated at the anomeric position using a reagent like triisopropyltin ethoxide ((i-Pr)₃Sn(OEt))[3].

-

Details: This reaction exploits the higher reactivity of the anomeric acetate (B1210297) group. The reaction is carried out in an anhydrous solvent and monitored by TLC.

3. Global Deacetylation:

-

Protocol: The remaining acetyl groups are removed by transesterification using a catalytic amount of sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation)[4].

-

Details: The reaction is typically performed at room temperature and monitored by TLC. Neutralization with an acidic resin, followed by filtration and evaporation of the solvent, yields the final product, this compound.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of carbohydrates.

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O)[5].

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals and for determining the stereochemistry and ring conformation[6].

-

Expected Chemical Shifts (in D₂O):

-

¹H NMR: The anomeric proton (H-1) of the alpha anomer typically appears as a doublet at a lower field compared to the beta anomer. Other ring protons resonate in a crowded region, requiring 2D techniques for assignment.

-

¹³C NMR: The anomeric carbon (C-1) of the alpha anomer is typically deshielded compared to the beta anomer. The chemical shifts of the other ring carbons provide information about the ring conformation.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

-

Crystal Growth: High-quality single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., water/ethanol).

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (typically 100 K) to minimize thermal motion[7].

Biological Significance and Signaling Pathways

While this compound itself has not been identified as a direct signaling molecule in mammalian cells, its presence in glycoconjugates and its metabolic pathways are of significant interest.

Arabinogalactan-Proteins (AGPs) and Cell Signaling: In plants, arabinose is a key component of arabinogalactan-proteins (AGPs), which are implicated in various signaling processes, including cell proliferation, differentiation, and programmed cell death[11]. The arabinosylation of proteins, a form of post-translational modification, is crucial for their function[9][11].

Biosynthesis of Nucleotide Sugars: In eukaryotes, D-arabinose can be synthesized from D-glucose via the pentose (B10789219) phosphate (B84403) pathway[12]. It can then be converted to UDP-arabinose, a nucleotide sugar that serves as a donor for glycosyltransferases to incorporate arabinose into glycoproteins and other glycoconjugates[13][14].

Potential Role in Mammalian Systems: Recent research has shown that D-arabinose can be incorporated into the N-glycans of recombinant human immunoglobulins expressed in mammalian cell cultures, replacing fucose[15]. This "arabinosylation" was found to enhance antibody-dependent cell-mediated cytotoxicity (ADCC), a critical mechanism for antibody-based therapeutics. This finding opens up new avenues for glycoengineering of therapeutic proteins.

Conclusion

This compound is a structurally and stereochemically defined monosaccharide with emerging biological importance. While detailed experimental protocols for its synthesis and characterization require careful optimization, the fundamental principles are well-established. The discovery of protein arabinosylation in mammalian systems and its impact on the function of therapeutic antibodies highlight the potential of this sugar in drug development and biotechnology. Further research into the enzymes involved in arabinose metabolism and transfer in mammals will be crucial for harnessing its full potential.

References

- 1. This compound | C5H10O5 | CID 9996708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ccsenet.org [ccsenet.org]

- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Glycosyltransferase engineering for carbohydrate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polysaccharide - Wikipedia [en.wikipedia.org]

- 7. study.com [study.com]

- 8. Crystallography Open Database: Search results [qiserver.ugr.es]

- 9. Frontiers | Plant Protein O-Arabinosylation [frontiersin.org]

- 10. Nucleotide Sugars in Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plant Protein O-Arabinosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]

- 15. rsc.org [rsc.org]

The Occurrence and Analysis of alpha-D-Arabinofuranose in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinose, a five-carbon aldose sugar, is a significant component of various biopolymers. It exists in two main forms: the six-member pyranose ring and the five-member furanose ring. While the pyranose form is thermodynamically more stable, the furanose form is frequently incorporated into polysaccharides.[1] Notably, arabinose is found in nature as both D- and L-enantiomers. For biosynthetic reasons, most saccharides are predominantly found in the "D"-form; however, L-arabinose is far more common than D-arabinose in the plant kingdom, where it serves as a key constituent of hemicelluloses and pectins.[2]

Conversely, D-arabinofuranose is a critical structural component in the cell walls of certain bacteria, most notably in the genus Mycobacterium, which includes the pathogenic species responsible for tuberculosis and leprosy.[3] In these organisms, D-arabinofuranose residues, specifically in their α-anomeric form, are essential for the integrity of major cell wall polysaccharides like arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM).[3] The unique presence of D-arabinofuranose in mycobacteria and its essential role in their viability make its biosynthetic pathway a key target for the development of new antimicrobial drugs.[3] This guide provides an in-depth overview of the natural sources of alpha-D-arabinofuranose, quantitative data, relevant experimental protocols, and key biosynthetic pathways.

Primary Natural Sources of this compound

The primary and most significant natural source of this compound is the cell wall of bacteria belonging to the suborder Corynebacterineae, which includes the genera Mycobacterium, Corynebacterium, and Nocardia.

Mycobacterial Cell Wall Polysaccharides

In Mycobacterium tuberculosis and related species, this compound is a fundamental building block of the arabinan (B1173331) domains of two major glycoconjugates:

-

Arabinogalactan (AG): This polysaccharide is covalently linked to peptidoglycan and forms the foundation of the mycobacterial cell wall core. The arabinan portion of AG is composed of linear chains of α-(1→5)-linked D-arabinofuranose residues, which are further branched with α-(1→3)-linked D-arabinofuranose residues.

-

Lipoarabinomannan (LAM): This is a large, complex lipoglycan anchored in the plasma membrane that plays a crucial role in the host-pathogen interaction. Similar to AG, LAM possesses an extensive arabinan domain made of α-(1→5) and α-(1→3)-linked D-arabinofuranose residues.

The donor for these arabinosyltransferases is decaprenyl-phospho-arabinose (DPA), which provides the D-arabinofuranose unit.[3]

Context: L-Arabinofuranose in Plant Cell Walls

While the focus of this guide is D-arabinofuranose, it is essential to contextualize its occurrence relative to the much more abundant L-arabinofuranose. In plants, L-arabinose is a component of several cell wall polysaccharides.[4][5]

-

Pectins: Pectic domains like rhamnogalacturonan I and II contain arabinan side chains, which are polymers of α-L-arabinofuranose.[6]

-

Hemicelluloses: Arabinoxylans, a major hemicellulose in cereals, consist of a β-(1→4)-linked D-xylose backbone substituted with α-L-arabinofuranose residues.[7][8]

-

Arabinogalactan Proteins (AGPs): These are highly branched glycoproteins containing significant amounts of L-arabinose.[4]

The prevalence of L-arabinofuranose in common biomass makes it a subject of extensive research for biorefining and food industries.[8][9]

Quantitative Data on Arabinofuranose Content

The following tables summarize the quantitative data on arabinose content in various natural sources. It is critical to note that most literature on plant-derived sources quantifies L-arabinose, while studies on mycobacteria focus on D-arabinose.

| Source Material | Polysaccharide | Arabinoxylan (AX) Content (% dry matter) | Arabinose to Xylose (A/X) Ratio | Citation |

| Brewers Spent Grain | Arabinoxylan | 21.9 g / 100g | Not Specified | [10] |

| Wheat | Arabinoxylan | 4 - 6% | Not Specified | [11] |

| Barley | Arabinoxylan | 4 - 8% | Not Specified | [11] |

| Rye | Arabinoxylan | 5.3 - 8.4% | Not Specified | [11] |

| Oats | Arabinoxylan | 2.2 - 4.1% | Not Specified | [11] |

Table 1: Arabinoxylan Content in Various Cereal Grains. This data reflects the content of the entire polysaccharide containing L-arabinofuranose.

| Source Material | Polysaccharide Extract | Monosaccharide Composition (% of total) | Citation |

| Frost Grape (Vitis riparia) Stems | Crude Polysaccharide | Arabinose: 28.0%, Galactose: 51.0% | [12] |

Table 2: Monosaccharide Composition of Polysaccharide Extract from Frost Grape Stems. This data indicates a high proportion of L-arabinose.

Biosynthetic Pathways

The biosynthetic pathways for D-arabinofuranose in mycobacteria and L-arabinofuranose in plants are distinct, representing convergent evolution for the synthesis of the furanose ring form from different precursors.

Biosynthesis of D-Arabinofuranose Donor in Mycobacteria

The pathway in Mycobacterium generates the arabinofuranose donor, decaprenyl-phospho-arabinose (DPA), starting from the pentose (B10789219) phosphate (B84403) pathway intermediate, D-ribose 5-phosphate. This pathway is a critical target for antituberculosis drugs.[3]

Caption: Biosynthetic pathway of the this compound donor in Mycobacterium.

Biosynthesis of L-Arabinofuranose Donor in Plants

In plants, the activated form of L-arabinose, UDP-L-arabinofuranose, is synthesized in the cytosol from UDP-D-xylose. This process involves epimerization followed by a mutase-catalyzed ring contraction from pyranose to furanose.[1][5][13]

Caption: Biosynthetic pathway of the UDP-L-arabinofuranose donor in plants.

Experimental Protocols

Protocol 1: Extraction and Analysis of Arabinoxylan from Plant Material

This protocol is adapted from methodologies used for extracting arabinoxylan from brewers spent grain and barley husk.[10][14] It is suitable for isolating polysaccharides rich in L-arabinofuranose.

1. Pre-treatment and Delignification: a. Mill the dried plant material (e.g., barley husk, brewers spent grain) to a fine powder (e.g., <1 mm). b. (Optional Prehydrolysis for Husk): Treat material with a dilute acid solution (e.g., 0.05 M HCl) overnight to remove soluble sugars. c. Perform delignification using an acidified sodium chlorite (B76162) solution. For 1 kg of material, use 0.15 g NaClO₂ per gram of biomass in water. Adjust pH to ~3.1 with HCl and heat at 80°C for 3 hours. d. Wash the solid residue extensively with deionized water until neutral pH is reached.

2. Alkaline Extraction: a. Suspend the delignified material in 1 M NaOH solution containing a reducing agent like sodium dithionite (B78146) or sodium borohydride (B1222165) (0.5% w/v) to prevent alkaline peeling. b. Stir the suspension at room temperature for 16-24 hours under a nitrogen atmosphere. c. Separate the soluble fraction (containing hemicellulose) from the insoluble cellulose (B213188) by centrifugation (e.g., 10,000 x g for 20 min).

3. Precipitation and Purification: a. Neutralize the supernatant with acetic acid or HCl. b. Precipitate the arabinoxylan by adding 3-4 volumes of 95% ethanol (B145695) and allowing it to stand at 4°C overnight. c. Collect the precipitate by centrifugation, wash with 70% ethanol, then 95% ethanol, and finally acetone. d. Dry the purified arabinoxylan precipitate under vacuum.

4. Hydrolysis and Monosaccharide Analysis: a. Hydrolyze a known mass of the purified arabinoxylan using 2 M trifluoroacetic acid (TFA) at 100-120°C for 4 hours.[10] b. Remove the TFA by evaporation under a stream of nitrogen. c. Re-dissolve the hydrolyzed monosaccharides in deionized water. d. Analyze the monosaccharide composition using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[10] Use arabinose and xylose standards for quantification.

Caption: Workflow for extraction and analysis of arabinoxylan from plant sources.

Protocol 2: General Approach for Analysis of Mycobacterial Arabinan (D-Arabinofuranose)

Analysis of D-arabinofuranose from mycobacteria requires specialized cell lysis techniques and subsequent fractionation to isolate the cell wall components. This is a generalized workflow based on principles of mycobacterial cell wall analysis.

1. Mycobacterial Culture and Harvest: a. Grow Mycobacterium species (e.g., Mycobacterium smegmatis as a non-pathogenic model) in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log or late-log phase. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

2. Cell Lysis and Fractionation: a. Resuspend the cell pellet in buffer and lyse the cells. Due to the robust cell wall, this requires harsh methods such as bead beating or French press. b. Perform differential centrifugation to separate the cell wall fraction from unbroken cells, cytoplasm, and membranes. The cell wall pellet is the starting material for further extraction.

3. Extraction of Arabinogalactan and Lipoarabinomannan: a. Lipoarabinomannan (LAM): Extract the total lipids from the cell wall fraction using a series of organic solvents (e.g., chloroform/methanol mixtures). LAM, being an amphipathic molecule, can be further purified from this extract using techniques like phenol-water extraction and size-exclusion chromatography. b. Arabinogalactan (AG): The remaining insoluble cell wall material contains the peptidoglycan-arabinogalactan-mycolic acid complex. Treat this material with alkali (e.g., KOH) to saponify mycolic acids and liberate the arabinogalactan-peptidoglycan complex.

4. Hydrolysis and Derivatization for GC-MS Analysis: a. Hydrolyze the purified AG or LAM fractions using acid (e.g., 2 M TFA) as described in Protocol 1. b. Neutralize the acid and reduce the resulting monosaccharides with sodium borohydride to their corresponding alditols. c. Acetylate the alditols using acetic anhydride (B1165640) to form alditol acetates. This derivatization is necessary to make the sugars volatile for gas chromatography.

5. GC-MS Analysis: a. Separate the alditol acetate (B1210297) derivatives by Gas Chromatography (GC) on a suitable column. b. Identify the arabinose derivative based on its retention time and mass spectrum compared to an authentic standard. The mass spectrum of arabinitol pentaacetate is distinct. c. The use of chiral columns or further derivatization with chiral reagents would be required to definitively distinguish between D- and L-enantiomers.

Conclusion

The natural occurrence of this compound is largely restricted to the cell walls of mycobacteria and related actinomycetes, where it plays a vital structural and physiological role. This is in stark contrast to its enantiomer, L-arabinofuranose, which is widely distributed throughout the plant kingdom as a component of hemicellulose and pectin. The unique presence of D-arabinofuranose in major pathogens and the essentiality of its biosynthetic pathway provide a focused and compelling target for the development of novel therapeutic agents. The methodologies outlined in this guide provide a foundation for the extraction, quantification, and study of these important arabinose-containing biopolymers.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Arabinose - Wikipedia [en.wikipedia.org]

- 3. Biosynthesis of D-arabinose in mycobacteria - a novel bacterial pathway with implications for antimycobacterial therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cell Wall Modifications in Arabidopsis Plants with Altered α-l-Arabinofuranosidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Extraction and characterisation of arabinoxylan from brewers spent grain and investigation of microbiome modulation potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Extraction, purification and characterization of an arabinogalactan from frost (riverbank) grape (Vitis riparia Michx.) stems :: BioResources [bioresources.cnr.ncsu.edu]

- 13. The interconversion of UDP-arabinopyranose and UDP-arabinofuranose is indispensable for plant development in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arabinoxylan and nanocellulose from a kilogram-scale extraction of barley husk :: BioResources [bioresources.cnr.ncsu.edu]

The Pivotal Role of α-D-Arabinofuranose in Plant Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Arabinose, predominantly found in its α-D-arabinofuranose form, is a crucial monosaccharide in the plant kingdom, playing indispensable roles in cell wall architecture, signaling, and stress responses.[1][2][3] This technical guide provides an in-depth exploration of the biological functions of α-D-arabinofuranose in plants. It details its structural integration into cell wall polymers, its involvement in complex signaling cascades, and its metabolic pathways. The guide also presents a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of key biological processes, offering a comprehensive resource for researchers in plant biology and drug development.

Introduction

The plant cell wall is a dynamic and complex structure primarily composed of polysaccharides, which governs cell shape, provides mechanical support, and mediates interactions with the environment.[4] Among its constituent sugars, L-arabinose, existing almost exclusively as α-D-arabinofuranose in polymers, is a key component of pectic polysaccharides, hemicelluloses, and glycoproteins.[5][6][7] Its presence and modification are critical for numerous aspects of plant growth, development, and adaptation.[8][9][10] This guide delves into the multifaceted biological roles of this essential sugar.

Structural Roles of α-D-Arabinofuranose in the Plant Cell Wall

α-D-Arabinofuranose is a fundamental building block of several major cell wall polymers, where it influences the physicochemical properties and integrity of the cell wall.

Pectic Polysaccharides

Pectins are a family of complex polysaccharides rich in galacturonic acid that form a hydrated gel phase in the cell wall.[11] α-D-arabinofuranose is a major constituent of the side chains of rhamnogalacturonan I (RG-I), forming arabinans and arabinogalactans.[12][13] These side chains are crucial for pectin's structure and function, including cell-cell adhesion and wall flexibility.[7] The degradation of these arabinan (B1173331) side chains by α-L-arabinofuranosidases is associated with processes like fruit softening.[14][15]

Hemicelluloses

In many plants, particularly in the grasses, α-D-arabinofuranose is a key component of the hemicellulose arabinoxylan.[14] Arabinoxylans consist of a β-(1,4)-linked D-xylose backbone substituted with α-D-arabinofuranose residues. The degree and pattern of arabinosylation affect the solubility, viscosity, and interaction of arabinoxylans with cellulose (B213188) and other cell wall components.[14]

Glycoproteins

Arabinogalactan proteins (AGPs) are a diverse class of heavily glycosylated, hydroxyproline-rich glycoproteins found at the cell surface.[8][16][17] The carbohydrate portion, which can constitute over 90% of the molecule's mass, is rich in galactose and arabinose, with α-D-arabinofuranose being a prominent terminal residue on the β-1,3-galactan backbone.[8][17][18] AGPs are implicated in a wide array of developmental processes, including cell division, expansion, and signaling.[8][9][10][16] Extensins, another class of cell wall glycoproteins, also contain arabinofuranose residues that are important for their structure and function.[19]

Quantitative Data on α-D-Arabinofuranose in Plant Cell Walls

The abundance of arabinofuranose varies significantly among different plant species, tissues, and developmental stages. The following tables summarize key quantitative data from the literature.

| Plant/Tissue | Cell Wall Fraction | Arabinofuranose Content (% of total non-cellulosic neutral sugars) | Reference |

| Arabidopsis thaliana leaves | Total Cell Wall | 5-10% | [3] |

| Rice (Oryza sativa) | Total Cell Wall | 5-10% | [3] |

| Arabidopsis thaliana (mur4 mutant) | Total Cell Wall | ~50% reduction compared to wild type | [7] |

| Longan Aril | Chelator-Soluble Pectin (CSP) | Decreases with aril breakdown | [20] |

| Longan Aril | Alkali-Soluble Pectin (ASP) | Decreases with aril breakdown | [20] |

| Apple Fruit | Dilute Alkali-Soluble Pectin (DASP) | Up to 29% of total chemical composition | [21] |

Table 1: Arabinofuranose Content in Various Plant Tissues and Cell Wall Fractions.

| Plant | Condition | Change in Arabinofuranose Content | Reference |

| Arabidopsis thaliana | Salt Stress (mur4 mutant) | Contributes to reduced root elongation and abnormal cell-cell adhesion | [22] |

| Arabidopsis thaliana (exad1 mutants) | Salt Stress | Mild reduction in arabinose levels, associated with Hyp-Araf4 deficiency | [23] |

| Harvested Longan Fruit | Aril Breakdown | Molar percentage of arabinose decreases largely in CSP and ASP fractions | [20] |

Table 2: Changes in Arabinofuranose Content in Response to Developmental and Environmental Cues.

Signaling Roles of α-D-Arabinofuranose-Containing Molecules

Beyond their structural roles, molecules containing α-D-arabinofuranose are actively involved in cell signaling pathways that regulate plant growth, development, and defense.

Arabinogalactan Proteins (AGPs) in Development

AGPs, situated at the plasma membrane-cell wall interface, are proposed to act as co-receptors or signaling molecules that modulate various developmental processes.[5][17][24] They are thought to interact with receptor-like kinases and other cell surface proteins to transduce extracellular signals into the cell.[5][24] The extensive and heterogeneous glycan chains, rich in arabinofuranose, are believed to be crucial for these interactions.[17]

References

- 1. DSpace [digital.library.adelaide.edu.au]

- 2. Comprehensive Compositional Analysis of Plant Cell Walls (Lignocellulosic biomass) Part II: Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of L-arabinose in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocol: an improved and universal procedure for whole-mount immunolocalization in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arabinogalactan Proteins in Plant Roots – An Update on Possible Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - The Role of Plant Cell Wall Arabinose in Salt Stress Sensing and Adaptation - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 8. Arabinogalactan protein - Wikipedia [en.wikipedia.org]

- 9. Arabinogalactan-proteins: structure, expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Three Decades of Advances in Arabinogalactan-Protein Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. Fluorescent Immunolocalization of Arabinogalactan Proteins and Pectins in the Cell Wall of Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A role for pectin-associated arabinans in maintaining the flexibility of the plant cell wall during water deficit stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative Profiling of Feruloylated Arabinoxylan Side-Chains from Graminaceous Cell Walls - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Arabinogalactan-proteins and the research challenges for these enigmatic plant cell surface proteoglycans [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Arabinogalactan-Proteins: Structure, Biosynthesis, and Function | Annual Reviews [annualreviews.org]

- 19. Frontiers | Highly efficient synergistic activity of an α-L-arabinofuranosidase for degradation of arabinoxylan in barley/wheat [frontiersin.org]

- 20. Modification of Pectin and Hemicellulose Polysaccharides in Relation to Aril Breakdown of Harvested Longan Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An Atomic Force Microscopy Study on the Effect of β-Galactosidase, α-l-Rhamnosidase and α-l-Arabinofuranosidase on the Structure of Pectin Extracted from Apple Fruit Using Sodium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Arabinose biosynthesis is critical for salt stress tolerance in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Frontiers | Arabinogalactan Proteins in Plant Roots – An Update on Possible Functions [frontiersin.org]

The Pivotal Role of α-D-Arabinofuranose in Plant Cell Wall Polysaccharides: A Technical Guide for Researchers and Drug Development Professionals

December 22, 2025

Abstract

This technical guide provides an in-depth exploration of α-D-arabinofuranose, a key monosaccharide component of plant cell wall polysaccharides. It is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of the structure, function, and significance of arabinofuranose-containing polymers. This document summarizes quantitative data on arabinofuranose distribution, details experimental protocols for its analysis, and visualizes complex biological pathways and experimental workflows. The critical role of α-D-arabinofuranose in plant biology and its emerging applications in biotechnology and medicine are highlighted, providing a valuable resource for advancing research and development in these fields.

Introduction

The plant cell wall is a complex and dynamic structure primarily composed of a diverse array of polysaccharides. Among the constituent monosaccharides, α-D-arabinofuranose plays a crucial role in the structure and function of several key polymers, including pectin (B1162225), hemicellulose (specifically arabinoxylan), and arabinogalactan-proteins (AGPs). The furanose ring form of arabinose, while less stable than its pyranose form, is prevalent in these polysaccharides and imparts unique structural and functional properties.

Arabinofuranosyl residues are involved in modulating the physical properties of the cell wall, influencing cell adhesion, and participating in cell signaling pathways essential for plant growth and development.[1] Furthermore, the presence and nature of arabinofuranose substitution can significantly impact the enzymatic digestibility of biomass, a critical consideration for biofuel production. In the pharmaceutical realm, arabinofuranose-containing polysaccharides, such as arabinogalactan (B145846), are being explored as carriers for targeted drug delivery.[2][3] This guide aims to provide a detailed technical overview of α-D-arabinofuranose in plant cell wall polysaccharides, equipping researchers with the knowledge to further investigate its biological functions and harness its potential in various applications.

α-D-Arabinofuranose in Major Plant Cell Wall Polysaccharides

α-D-arabinofuranose is a fundamental component of three major classes of plant cell wall polysaccharides:

-

Pectins: These are a family of complex polysaccharides rich in galacturonic acid. Arabinofuranose is a major constituent of the neutral side chains of rhamnogalacturonan I (RG-I), one of the three main pectic domains. These arabinan (B1173331) and arabinogalactan side chains are crucial for pectin's structure and function.[4]

-

Hemicelluloses (Arabinoxylans): Arabinoxylans are a major type of hemicellulose in the cell walls of grasses and cereals.[5] They consist of a linear backbone of β-(1,4)-linked D-xylopyranose residues to which α-L-arabinofuranose units are attached as side chains.[6] The degree and pattern of arabinofuranose substitution significantly influence the properties of arabinoxylans.[7]

-

Arabinogalactan-Proteins (AGPs): AGPs are highly glycosylated proteins belonging to the hydroxyproline-rich glycoprotein (B1211001) superfamily.[1] The carbohydrate portion, which can constitute over 90% of the molecule's mass, is a highly branched type II arabinogalactan.[8] α-D-arabinofuranose is a prominent terminal residue on the galactose backbone of these glycans. AGPs are implicated in a wide range of developmental processes and cell signaling.[9][10]

Quantitative Distribution of α-D-Arabinofuranose

The abundance of α-D-arabinofuranose varies significantly depending on the plant species, tissue type, developmental stage, and the specific polysaccharide. The following tables summarize the quantitative data on arabinofuranose content in pectins and arabinoxylans from various plant sources.

Table 1: Arabinose Content in Pectin from Various Fruits and Vegetables

| Plant Source | Tissue | Arabinose (mol%) | Reference |

| Apple | Pomace | 19.6% of pectin yield | [11] |

| Pea | Hull | High (specific % not stated) | [12] |

| Cucumber | Fruit | - | [12] |

| Various Fruits & Vegetables | Cell Walls | Varies (2.8 to 17.7-fold variation across sugars) | [13] |

Table 2: Monosaccharide Composition of Arabinoxylans from Different Cereal Grains

| Cereal | Arabinose (mol%) | Xylose (mol%) | Arabinose/Xylose Ratio | Reference |

| Wheat | Varies | Varies | 0.50 - 0.71 (endosperm) | [7] |

| Wheat | Varies | Varies | >1 (pericarp) | [5] |

| Barley | Varies | Varies | ~0.6 (endosperm) | [5] |

| Corn | 7.0 | Varies | ~0.6 | [6][14] |

| Rice | 13.5 | Varies | Varies | [6] |

| Rye | Varies | Varies | Can be >1.4 (endosperm) | [5] |

| Oat | Varies | Varies | - | [6] |

Experimental Protocols

This section provides detailed methodologies for the analysis of α-D-arabinofuranose in plant cell wall polysaccharides.

Sequential Extraction of Plant Cell Wall Polysaccharides

This protocol describes the sequential extraction of pectin and hemicellulose from plant material.[11][15][16][17]

Objective: To fractionate plant cell walls into pectic and hemicellulosic components.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

Ethanol (B145695) (80%)

-

Deionized water

-

Ammonium (B1175870) oxalate (B1200264) solution (50 mM)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 4 M)

-

Acetic acid

-

Centrifuge and tubes

-

Shaker or vortex mixer

-

Lyophilizer (optional)

Procedure:

-

Preparation of Alcohol Insoluble Residue (AIR): a. Freeze the plant tissue in liquid nitrogen and grind to a fine powder. b. Suspend the powder in 80% ethanol and heat at 80°C for 20 minutes to inactivate endogenous enzymes. c. Centrifuge and discard the supernatant. d. Wash the pellet sequentially with 80% ethanol, 100% ethanol, and acetone. e. Dry the resulting AIR pellet.

-

Pectin Extraction: a. Suspend the AIR in 50 mM ammonium oxalate solution. b. Incubate at 80°C for 1 hour with gentle shaking. c. Centrifuge and collect the supernatant containing the pectin fraction. d. Precipitate the pectin by adding four volumes of ethanol and store at -20°C overnight. e. Centrifuge to collect the pectin pellet, wash with ethanol, and dry.

-

Hemicellulose Extraction: a. Resuspend the remaining pellet from the pectin extraction in a NaOH solution (e.g., 4 M) containing sodium borohydride (B1222165) (to prevent peeling reactions). b. Incubate at room temperature for at least 2 hours with shaking. c. Centrifuge and collect the supernatant. d. Neutralize the supernatant with acetic acid. e. Precipitate the hemicellulose by adding four volumes of ethanol and store at -20°C overnight. f. Centrifuge to collect the hemicellulose pellet, wash with ethanol, and dry.

Monosaccharide Composition Analysis using HPAEC-PAD

This protocol details the quantification of monosaccharides, including arabinose, from hydrolyzed polysaccharide fractions using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[18][19][20][21]

Objective: To determine the molar composition of monosaccharides in a polysaccharide sample.

Materials:

-

Dried polysaccharide sample

-

Sulfuric acid (H₂SO₄), 72% and 4%

-

Internal standard (e.g., fucose or 2-deoxy-glucose)

-

Deionized water

-

HPAEC-PAD system with a suitable carbohydrate column (e.g., CarboPac series)

-

Sodium hydroxide (NaOH) and sodium acetate (B1210297) for eluents

-

Monosaccharide standards (arabinose, galactose, glucose, xylose, etc.)

Procedure:

-

Acid Hydrolysis: a. Weigh 5-10 mg of the dried polysaccharide sample into a glass tube. b. Add a known amount of internal standard. c. Add 0.5 mL of 72% H₂SO₄ and incubate at room temperature for 1 hour with occasional vortexing. d. Dilute the acid to 4% by adding 13.5 mL of deionized water. e. Autoclave for 1 hour at 121°C. f. Neutralize the hydrolysate with barium carbonate or a strong anion exchange resin. g. Centrifuge and filter the supernatant.

-

HPAEC-PAD Analysis: a. Prepare a series of monosaccharide standards of known concentrations. b. Set up the HPAEC-PAD system with the appropriate column and eluent gradient (e.g., a sodium hydroxide/sodium acetate gradient). c. Inject the hydrolyzed sample and standards onto the column. d. Integrate the peak areas of the separated monosaccharides. e. Calculate the molar composition of the sample based on the standard curves and the internal standard.

Enzymatic Fingerprinting of Arabinan Side Chains of Pectin

This protocol uses specific enzymes to release oligosaccharides from the arabinan side chains of pectin for structural analysis.

Objective: To characterize the structure of pectic arabinans.

Materials:

-

Pectin extract

-

Endo-arabinanase

-

α-L-Arabinofuranosidase

-

Appropriate buffer (e.g., sodium acetate buffer, pH 5.0)

-

Incubator

-

System for analyzing oligosaccharides (e.g., HPAEC-PAD, MALDI-TOF MS)

Procedure:

-

Dissolve the pectin sample in the appropriate buffer.

-

Add endo-arabinanase to the solution and incubate at the optimal temperature (e.g., 37°C) for several hours to overnight. This will release arabino-oligosaccharides.

-

For complete hydrolysis to monosaccharides, a subsequent or simultaneous digestion with an α-L-arabinofuranosidase can be performed.

-

Terminate the reaction by boiling for 10 minutes.

-

Analyze the resulting oligosaccharide or monosaccharide profile using HPAEC-PAD or mass spectrometry to gain insights into the structure of the arabinan side chains.

Signaling Pathways and Biological Roles

α-D-Arabinofuranose-containing polysaccharides, particularly AGPs, are deeply involved in plant signaling and development.

Arabinogalactan-Protein Signaling

AGPs are thought to function as signaling molecules at the cell surface, interacting with other cell wall components and plasma membrane receptors.[22] They can be anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor or exist as soluble extracellular molecules.[9] AGPs have been implicated in various signaling pathways that regulate processes such as cell proliferation, differentiation, and programmed cell death.[23] One proposed mechanism involves the interaction of AGPs with receptor-like kinases (RLKs), initiating downstream signaling cascades.[24]

Biosynthesis of UDP-α-D-Arabinofuranose

The precursor for the incorporation of arabinofuranose into polysaccharides is UDP-α-D-arabinofuranose. Its biosynthesis is a complex process that occurs in the Golgi apparatus and cytosol.

Applications in Drug Development

The unique structural features of arabinofuranose-containing polysaccharides make them attractive for applications in drug development, particularly in targeted drug delivery.

Arabinogalactan as a Drug Carrier

Arabinogalactan, particularly from Larch wood, has been extensively studied as a carrier for targeted drug delivery to hepatocytes (liver cells).[2] The terminal galactose and arabinose residues of arabinogalactan are recognized by the asialoglycoprotein receptor (ASGPR) on the surface of hepatocytes, leading to receptor-mediated endocytosis of the arabinogalactan-drug conjugate.[3] This provides a mechanism for delivering therapeutic agents specifically to the liver, which can be beneficial for treating liver diseases or reducing the systemic toxicity of certain drugs.

Conclusion

α-D-Arabinofuranose is a structurally and functionally significant component of the plant cell wall, influencing its physical properties, biological functions, and industrial utility. A thorough understanding of its distribution, the structure of the polysaccharides it forms, and the cellular machinery involved in its metabolism is essential for researchers in plant biology, biotechnology, and pharmacology. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a valuable resource for scientists and professionals seeking to explore the multifaceted roles of α-D-arabinofuranose. Future research in this area holds the promise of developing novel biomaterials, more efficient biofuel production strategies, and innovative drug delivery systems.

References

- 1. Arabinogalactan protein - Wikipedia [en.wikipedia.org]

- 2. Arabinogalactan for hepatic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Larch arabinogalactan for hepatic drug delivery: isolation and characterization of a 9 kDa arabinogalactan fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. books.rsc.org [books.rsc.org]

- 8. Glycosylation Motifs That Direct Arabinogalactan Addition to Arabinogalactan-Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arabinogalactan-Proteins: Key Regulators at the Cell Surface? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Three Decades of Advances in Arabinogalactan-Protein Biosynthesis [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. ars.usda.gov [ars.usda.gov]

- 14. iris.uniroma1.it [iris.uniroma1.it]

- 15. Extraction of cell wall pectins and hemicellulose from agro-industrial wastes: A sustainable alternative source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Co-preparation of pectin and cellulose from apple pomace by a sequential process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Single-run HPLC Quantification of Plant Cell Wall Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-protocol.org [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Arabinogalactan protein motif-containing receptor-like kinases are likely to play the negative feedback factor to maintain proper root hair length - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of α-D-Arabinofuranose: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of α-D-arabinofuranose, a critical monosaccharide in the cell walls of various organisms, particularly plants and bacteria. The biosynthesis primarily proceeds through the formation of the activated sugar donor, UDP-L-arabinofuranose. This document details the distinct metabolic pathways in plants and bacteria, outlining the key enzymes, substrates, and intermediates. Quantitative kinetic data for the involved enzymes are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key enzymatic assays and protein purification are provided to facilitate laboratory research. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise understanding of the complex biological processes. This guide is intended for researchers, scientists, and drug development professionals working in the fields of glycobiology, plant science, microbiology, and drug discovery.

Introduction

Arabinofuranose residues are integral components of various structural polysaccharides and glycoproteins, playing crucial roles in cell wall architecture, cell-cell adhesion, and host-pathogen interactions. In plants, L-arabinofuranosyl residues are abundant in pectins, hemicelluloses (such as arabinoxylans), and arabinogalactan (B145846) proteins. In bacteria, arabinofuranose-containing glycans, such as the arabinogalactan of Mycobacterium tuberculosis and the capsular polysaccharide of Campylobacter jejuni, are often essential for viability and virulence. The biosynthesis of these complex carbohydrates relies on the availability of the activated sugar donor, UDP-L-arabinofuranose (UDP-Araf). This guide elucidates the enzymatic pathways responsible for the synthesis of this crucial precursor in both plants and bacteria.

Biosynthesis Pathway in Plants

In plants, the biosynthesis of UDP-L-arabinofuranose is a multi-step process that primarily occurs in the cytosol and the Golgi apparatus. The pathway begins with UDP-glucose and proceeds through a series of enzymatic conversions to yield UDP-L-arabinofuranose, which is then transported into the Golgi lumen for incorporation into polysaccharides and glycoproteins.

The key steps in the plant pathway are:

-

UDP-glucose is converted to UDP-glucuronic acid by UDP-glucose 6-dehydrogenase.

-

UDP-glucuronic acid is decarboxylated to form UDP-xylose by UDP-glucuronic acid decarboxylase (also known as UDP-xylose synthase).

-

UDP-xylose is epimerized at the C4 position to produce UDP-L-arabinopyranose by UDP-xylose 4-epimerase.

-

Finally, UDP-L-arabinopyranose is converted to its furanose isomer, UDP-L-arabinofuranose , by UDP-arabinopyranose mutase (UAM), also known as Reversibly Glycosylated Protein (RGP). This reaction is reversible, with the pyranose form being thermodynamically favored.[1]

Signaling Pathway Diagram

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of alpha-D-Arabinofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-D-Arabinofuranose, a five-carbon aldose sugar in its furanose form, is a crucial monosaccharide unit found in a variety of biopolymers.[1] It is a key component of the hemicellulose fraction of plant cell walls, particularly in arabinoxylans and arabinogalactans.[2][3][4] Its unique structural and chemical properties make it a subject of significant interest in glycobiology, enzymology, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a foundational dataset for researchers.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₅ | [1][5][6] |

| Molecular Weight | 150.13 g/mol | [1][5][6] |

| Melting Point | 95 °C | [5][6] |

| Boiling Point | 375.4 ± 42.0 °C at 760 mmHg | [1][7] |

| Density | 1.7 ± 0.1 g/cm³ | [1][7] |

| Solubility | Soluble in water, DCM, DMF, and DMSO | [1] |

| IUPAC Name | (2S,3S,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | [5] |

| CAS Number | 37388-49-1 | [5] |

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is governed by the hydroxyl groups and the anomeric carbon, making it amenable to a range of chemical transformations.

Glycosylation Reactions

The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. alpha-D-Arabinofuranosides can be synthesized using various methods, including Fischer glycosylation and activation of thioglycoside donors.

Experimental Protocol: Fischer Glycosylation of D-Arabinose

This classic method involves treating the reducing sugar with an alcohol in the presence of an acid catalyst to yield furanosides as the kinetic products.[8]

-

Materials: D-arabinose, anhydrous methanol, acetyl chloride.

-

Procedure:

-

Suspend D-arabinose in anhydrous methanol.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate).

-

Filter and concentrate the filtrate under reduced pressure.

-

Purify the resulting methyl arabinofuranosides by column chromatography.

-

Experimental Protocol: Glycosylation using a Thioglycoside Donor

This method offers greater stereocontrol and is widely used in the synthesis of complex oligosaccharides.

-

Materials: 2,3,5-Tri-O-benzoyl-alpha-D-arabinofuranosyl bromide (glycosyl donor), acceptor alcohol, N-iodosuccinimide (NIS), silver trifluoromethanesulfonate (B1224126) (AgOTf), diethyl ether (Et₂O), 4 Å molecular sieves.

-

Procedure:

-

To a mixture of the donor and acceptor in Et₂O, add 4 Å molecular sieves.

-

Stir the mixture at room temperature for 1 hour.

-

Add NIS and a catalytic amount of AgOTf.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with triethylamine (B128534) (Et₃N).

-

Dilute the solution with dichloromethane (B109758) (CH₂Cl₂) and filter through Celite.

-

Wash the filtrate with saturated aqueous Na₂S₂O₃ and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.[9]

-

Esterification and Acylation

The hydroxyl groups of this compound can be readily esterified, a common strategy for protecting these functional groups during multi-step syntheses. Per-O-acetylation is a frequently employed technique.

Experimental Protocol: Preparation of Per-O-acetylated this compound

-

Materials: D-arabinose, acetic anhydride, pyridine (B92270) or a Lewis acid catalyst (e.g., zinc chloride).

-

Procedure:

-

Dissolve D-arabinose in pyridine.

-

Add an excess of acetic anhydride.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer, concentrate, and purify the per-O-acetylated product.[10]

-

Hydrolysis

The glycosidic linkages of alpha-D-arabinofuranosides are susceptible to both acid-catalyzed and enzymatic hydrolysis.

Acid-Catalyzed Hydrolysis:

Arabinofuranosidic bonds can be cleaved under acidic conditions. For instance, the hydrolysis of arabinogalactans to arabinose and galactose can be achieved using hydrochloric acid at elevated temperatures.

Enzymatic Hydrolysis:

Alpha-L-arabinofuranosidases (EC 3.2.1.55) are a class of enzymes that specifically catalyze the hydrolysis of terminal, non-reducing alpha-L-arabinofuranosyl residues from various polysaccharides.[2][3][4] These enzymes are crucial in the breakdown of hemicellulose and have significant biotechnological applications.[2] The stereochemical course of hydrolysis by these enzymes typically proceeds with a net retention of the anomeric configuration, suggesting a double displacement mechanism.

Biological Significance and Metabolic Pathways

In nature, L-arabinose is more common than its D-enantiomer. L-arabinose is a significant component of plant cell wall polysaccharides.[1] In bacteria such as E. coli, the metabolism of L-arabinose is tightly regulated by the ara operon. Arabinose acts as an inducer molecule, binding to the AraC protein, which in turn regulates the transcription of genes involved in arabinose transport and catabolism.[3][11][12][13]

The metabolic pathway of L-arabinose in E. coli provides a clear example of a substrate-induced regulatory circuit.

Caption: L-Arabinose metabolism and regulation in E. coli.

While D-arabinose is less common, a proposed biosynthetic pathway from D-glucose exists in eukaryotes. This pathway involves the pentose phosphate pathway to produce D-ribulose-5-phosphate, which is then isomerized to D-arabinose-5-phosphate.

References

- 1. Metabolism of l-arabinose in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic synthesis of oligo-D-galactofuranosides and l-arabinofuranosides: from molecular dynamics to immunological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. The acetates of p-nitrophenyl alpha-L-arabinofuranoside--regioselective preparation by action of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C5H10O5 | CID 9996708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of α-l-Araf and β-d-Galf series furanobiosides using mutants of a GH51 α-l-arabinofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. microbiologyresearch.org [microbiologyresearch.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Regulation of Arabinose and Xylose Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Tale of Two Isomers: A Technical Guide to the Natural Abundance of α-D-arabinofuranose and L-arabinofuranose

For Immediate Release

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural abundance, metabolic pathways, and analytical quantification of α-D-arabinofuranose and L-arabinofuranose. This document delineates the profound disparity in the natural prevalence of these two arabinose isomers, with a focus on their roles in biological systems.

Executive Summary

In the world of monosaccharides, the chirality of a molecule can dictate its biological role and abundance. Arabinose, a five-carbon sugar, is a prime example of this principle. While most saccharides are predominantly found in their "D"-form in nature, arabinose is a notable exception. L-arabinose, particularly in its furanose ring structure (L-arabinofuranose), is a ubiquitous component of the plant kingdom.[1] Conversely, D-arabinose and its furanose isomer are rare in nature. This guide explores the reasons for this disparity, delving into the biosynthetic and metabolic pathways that favor L-arabinofuranose, and provides detailed methodologies for the analysis of these isomers.

Natural Abundance: A Study in Contrast

The natural distribution of arabinose isomers is heavily skewed towards the L-form. L-arabinofuranose is a fundamental building block of major plant cell wall polysaccharides, namely hemicellulose and pectin.[1][2]

The Predominance of L-Arabinofuranose

L-arabinofuranose residues are integral to the structure and function of plant cell walls. They are found as side chains on the backbones of various polysaccharides, influencing the physical properties and biological interactions of these polymers.

-

Hemicellulose: In arabinoxylans, a major type of hemicellulose in the cell walls of grasses and cereals, α-L-arabinofuranosyl residues are attached to the β-(1→4)-D-xylan backbone.[3]

-

Pectin: Pectins, another critical component of the primary cell walls of plants, contain arabinose-rich regions.[3] Specifically, L-arabinofuranose is a major constituent of arabinans and arabinogalactans, which are side chains of rhamnogalacturonan I (RG-I).[3]

The abundance of L-arabinose in various plant materials is well-documented and is presented in the following tables. It is important to note that in these complex polysaccharides, the arabinose is exclusively in the L-arabinofuranose form.

| Plant Source | Polysaccharide Fraction | L-Arabinose Content (% of total non-cellulosic monosaccharides) |

| Arabidopsis thaliana (leaves) | Total Cell Wall | 10 - 20%[3] |

| Corn Cobs | Hemicellulose | High abundance[2] |

| Flax Seeds | Hemicellulose | High abundance[2] |

| Food Source Category | Average L-Arabinose Abundance |

| Beans, Peas, Other Legumes, Nuts, Seeds | Highest |

| Eggs and other animal-based groups | Lowest |

The Rarity of α-D-Arabinofuranose

In stark contrast to its L-enantiomer, D-arabinose is considered a rare sugar in nature. While it has been identified as a component of some bacterial glycoconjugates and is an intermediate in certain eukaryotic metabolic pathways, its overall abundance is exceptionally low.[4][5] The biosynthesis of D-arabinose is not a mainstream pathway in most organisms, contributing to its scarcity. Consequently, quantitative data on the natural abundance of α-D-arabinofuranose in common biomass is virtually nonexistent in scientific literature. Its presence is typically noted in specific metabolic contexts rather than as a widespread structural component.

Biosynthesis and Metabolism: The Underlying Reasons for Abundance Disparity

The stark difference in the natural abundance of L- and D-arabinofuranose can be attributed to their distinct biosynthetic and metabolic pathways.

Biosynthesis of L-Arabinose in Plants

Plants have a dedicated and efficient pathway for the synthesis of UDP-L-arabinose, the activated precursor for the incorporation of L-arabinofuranose into cell wall polysaccharides. This pathway is localized in the Golgi apparatus. The key step is the epimerization of UDP-D-xylose to UDP-L-arabinopyranose, catalyzed by UDP-D-xylose 4-epimerase.[6] Subsequently, a UDP-arabinose mutase converts the pyranose form to the furanose form, which is then transported into the Golgi lumen for polysaccharide synthesis.[3]

Metabolism of D-Arabinose in Bacteria

In contrast to the dedicated biosynthetic route for L-arabinose in plants, the metabolism of D-arabinose in bacteria like Escherichia coli is often an opportunistic process. These bacteria utilize enzymes from the L-fucose catabolic pathway to process D-arabinose. This metabolic co-option highlights the rarity of D-arabinose as a primary carbon source in the natural environment of these organisms.

Experimental Protocols for Arabinose Quantification

The accurate quantification of arabinose isomers from complex biological matrices requires robust analytical methodologies. The following protocols outline the key steps for the analysis of monosaccharides from plant cell walls.

Preparation of Alcohol-Insoluble Residue (AIR)

This initial step is crucial for isolating cell wall material from other cellular components.

-

Homogenize fresh or frozen plant tissue in 80% ethanol.

-

Centrifuge the homogenate and discard the supernatant.

-

Wash the pellet sequentially with 80% ethanol, 100% ethanol, and acetone.

-

Dry the resulting pellet, which is the Alcohol-Insoluble Residue (AIR), containing the cell wall polysaccharides.

Acid Hydrolysis of Polysaccharides

To analyze the monosaccharide composition, the polysaccharides in the AIR must be hydrolyzed into their constituent monomers. A two-stage acid hydrolysis is commonly employed.

-

Primary Hydrolysis: Treat the AIR sample with 72% (w/w) sulfuric acid at room temperature for 1 hour with occasional vortexing.

-

Secondary Hydrolysis: Dilute the sulfuric acid to 1 M by adding deionized water. Heat the sample at 100°C for 2-3 hours.

-

Neutralize the hydrolysate with barium carbonate or a suitable base.

-

Centrifuge to remove the precipitate and collect the supernatant containing the released monosaccharides.

Derivatization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Monosaccharides are not volatile and require derivatization prior to GC-MS analysis. The alditol acetate (B1210297) derivatization is a widely used method.

-

Reduction: Reduce the monosaccharides in the hydrolysate to their corresponding alditols using sodium borohydride.

-

Acetylation: Acetylate the alditols using acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) to form volatile alditol acetates.

-

Extraction: Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

-

GC-MS Analysis: Inject the extracted sample into a GC-MS system. The different monosaccharide derivatives are separated based on their retention times on the GC column and identified by their characteristic mass spectra. Quantification is achieved by comparing the peak areas of the analytes to those of known standards.

Quantification by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a sensitive method for the direct analysis of underivatized carbohydrates.

-

Sample Preparation: The neutralized hydrolysate can be directly injected or appropriately diluted.

-

Chromatography: Separate the monosaccharides on a high-pH anion-exchange column (e.g., CarboPac series) using an alkaline mobile phase.

-

Detection: Detect the eluted monosaccharides using a pulsed amperometric detector, which provides high sensitivity for carbohydrates.

-

Quantification: Determine the concentration of each monosaccharide by comparing its peak area to a calibration curve generated from known standards.

Conclusion

The evidence overwhelmingly indicates that L-arabinofuranose is a significantly more abundant natural isomer than α-D-arabinofuranose. This disparity is a direct consequence of the dedicated biosynthetic pathways for L-arabinose in plants, where it plays a crucial structural role in the cell wall. In contrast, D-arabinose is a rare sugar with metabolic pathways that are often repurposed from other sugar catabolism routes. The detailed analytical protocols provided herein offer robust methods for the accurate quantification of these isomers, which is essential for research in plant biology, biofuel development, and food science. Understanding the fundamental differences in the natural abundance and metabolism of these arabinose isomers is critical for professionals in these fields.

References

- 1. Arabinose - Wikipedia [en.wikipedia.org]

- 2. arabinose.jp [arabinose.jp]

- 3. pnas.org [pnas.org]

- 4. tandfonline.com [tandfonline.com]

- 5. A proposed pathway from D-glucose to D-arabinose in eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Biosynthesis of l-Arabinose in Plants: Molecular Cloning and Characterization of a Golgi-Localized UDP-d-Xylose 4-Epimerase Encoded by the MUR4 Gene of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Arabinofuranose Residues in Hemicellulose: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Arabinofuranose residues, five-carbon sugars attached as side chains to the backbone of hemicellulose, play a multifaceted and critical role in the structure, function, and biological activity of plant cell walls. While seemingly minor components, these residues exert significant influence over the physicochemical properties of hemicellulose, its interaction with other cell wall polymers, and its susceptibility to enzymatic degradation. This technical guide provides an in-depth exploration of the functions of arabinofuranose residues in hemicellulose, with a focus on arabinoxylans and arabinogalactan (B145846) proteins (AGPs), presenting key quantitative data, detailed experimental protocols, and visual representations of associated biological pathways.

Structural and Physicochemical Functions of Arabinofuranose Residues

Arabinofuranose residues are key determinants of the structural conformation and physical properties of hemicellulose. Their presence as side chains on the xylan (B1165943) backbone of arabinoxylans prevents the polymer from aggregating and crystallizing, thereby increasing its solubility.[1][2] This has significant implications for the accessibility of the cell wall matrix to enzymes and other molecules.

The degree of arabinose substitution, often expressed as the arabinose-to-xylose (A/X) ratio, varies considerably among plant species, tissues, and even developmental stages.[3][4] This ratio is a critical parameter that dictates the functionality of the arabinoxylan. For instance, a lower A/X ratio is generally associated with decreased solubility.[4] In grasses, ferulic acid can be ester-linked to arabinofuranose residues, which can then undergo oxidative coupling to form cross-links between hemicellulose chains and between hemicellulose and lignin.[4] This cross-linking is crucial for the structural integrity of the cell wall.

Quantitative Data on Arabinose Substitution in Cereal Arabinoxylans

The arabinose-to-xylose ratio is a key structural parameter of arabinoxylans, influencing their physicochemical properties and biological functions. The following table summarizes the A/X ratios in various cereal grains.

| Cereal | Tissue | Arabinose-to-Xylose (A/X) Ratio | Reference |

| Wheat | Endosperm | ~0.6 | [3] |

| Bran | ~1.0 (can range from 0.33 to 0.62 in some varieties) | [3] | |

| Barley | Higher than wheat, more numerous side chains | [3] | |

| Corn | Bran | ~0.6 | [2][3] |

| Rye | Bran | 0.46 - 0.60 | [4] |

| Oats | Xylose proportion as high as 78% of arabinoxylan | [4] | |

| Sorghum | ~1.0 | [4] | |

| Rice | ~1.0 | [4] |

Role in Enzymatic Degradation of Hemicellulose

The arabinofuranose side chains in hemicellulose present a steric hindrance to the action of endo-xylanases, which are the primary enzymes responsible for degrading the xylan backbone.[5] Therefore, the efficient enzymatic hydrolysis of arabinoxylan requires the synergistic action of a suite of enzymes, including α-L-arabinofuranosidases (Abfs), which specifically cleave the arabinofuranosyl linkages. The removal of these side chains by arabinofuranosidases exposes the xylan backbone, making it accessible to xylanases.

The kinetics of these enzymes are crucial for understanding and optimizing biomass degradation processes.

Kinetic Parameters of α-L-Arabinofuranosidases

The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) are key parameters for characterizing enzyme activity. The following table presents kinetic data for α-L-arabinofuranosidases from different microbial sources acting on arabinoxylan.

| Enzyme Source | Substrate | Km (mg/mL) | Vmax (μmol/min/mg) | Reference |

| Talaromyces amestolkiae ARA-1 | Arabinoxylan | Lower than pNP-AF and arabinan | Higher than pNP-AF and arabinan | [6] |

| Talaromyces amestolkiae ARA-2 | Arabinoxylan | Higher affinity than for pNP-AF and arabinan | Not specified | [6] |

| Pseudopedobacter saltans PsGH43_12 | Rye Arabinoxylan | 3.02 | 103 | [7] |

| Thermothelomyces thermophilus TtAbf62 | Not specified | 5.36 (mmol/L) | 747.55 | [8] |

Biological Functions and Signaling Roles

Beyond their structural role, arabinofuranose residues, particularly in the context of arabinogalactan proteins (AGPs), are implicated in a wide array of plant growth and development processes. AGPs are heavily glycosylated proteins found in the cell wall and at the plasma membrane, where they are thought to function as signaling molecules.[5][9]

The complex carbohydrate side chains of AGPs, rich in arabinose and galactose, are believed to be the primary functional domains, interacting with signaling molecules and other cell wall components.[10] Proposed signaling mechanisms involving AGPs include their ability to bind calcium, which can then be released to trigger downstream signaling events, and their interaction with receptor-like kinases at the plasma membrane.[5][10]

Signaling Pathways and Logical Relationships

The precise signaling pathways involving arabinofuranose-containing molecules are still under investigation. However, several models have been proposed.

Caption: A hypothetical model of AGP-mediated signaling at the plasma membrane.

Arabinose itself can also act as a signaling molecule, influencing gene expression. In bacteria like E. coli, the arabinose operon is a classic example of a genetic regulatory circuit controlled by the presence of arabinose.[11][12]

Caption: Simplified logical workflow of the arabinose operon in E. coli.

Experimental Protocols

A variety of experimental techniques are employed to study the function of arabinofuranose residues in hemicellulose. Below are outlines of key methodologies.

Extraction and Quantification of Hemicellulose and Arabinose Content

Objective: To isolate hemicellulose from plant biomass and determine the content of arabinose.

Methodology Outline:

-

Biomass Preparation: The plant material is first ground to a fine powder. Extractives are removed by sequential solvent extraction (e.g., with toluene/ethanol, ethanol, and water).

-

Delignification: Lignin is removed from the extractive-free material, typically using an acidified sodium chlorite (B76162) solution, to yield holocellulose.[13]

-

Hemicellulose Extraction: Hemicelluloses are extracted from the holocellulose using alkaline solutions of increasing strength (e.g., 5% and 24% KOH containing boric acid).

-

Purification: The extracted hemicellulose is neutralized, and then precipitated with ethanol. The precipitate is collected by centrifugation, washed, and freeze-dried.

-

Acid Hydrolysis: The purified hemicellulose is hydrolyzed to its constituent monosaccharides using a two-stage acid hydrolysis procedure, for example, with sulfuric acid.[14]

-

Monosaccharide Quantification: The resulting monosaccharides (including arabinose and xylose) are quantified using high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or high-performance liquid chromatography (HPLC) with a refractive index detector.[14][15]

Caption: Experimental workflow for hemicellulose extraction and arabinose quantification.

Analysis of Arabinogalactan Protein Function

Objective: To characterize the localization and function of AGPs.

Methodology Outline:

-

AGP Extraction: AGPs can be extracted from plant tissues using various buffers, often containing high salt concentrations to disrupt ionic interactions.

-

Quantification with Yariv Reagent: β-Glucosyl Yariv reagent specifically binds to and precipitates AGPs, providing a method for their quantification. This can be done using a radial gel diffusion assay.[16][17]

-

Immunolocalization: Monoclonal antibodies that recognize specific carbohydrate epitopes on AGPs (e.g., JIM11, JIM13) are used for immunofluorescence microscopy to determine the spatial distribution of AGPs within plant tissues.[16][18]

-